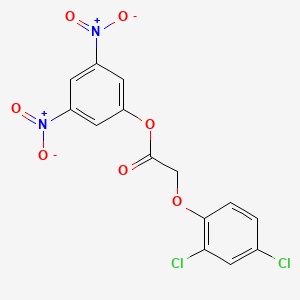
3,5-Dinitrophenyl 2-(2,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrophenyl 2-(2,4-dichlorophenoxy)acetate is a synthetic organic compound that belongs to the class of phenyl esters It is characterized by the presence of two nitro groups on the phenyl ring and a dichlorophenoxy group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrophenyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 3,5-dinitrophenol with 2-(2,4-dichlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitrophenyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrophenol and 2-(2,4-dichlorophenoxy)acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl esters.
Reduction: 3,5-diaminophenyl 2-(2,4-dichlorophenoxy)acetate.
Hydrolysis: 3,5-dinitrophenol and 2-(2,4-dichlorophenoxy)acetic acid.
Scientific Research Applications
3,5-Dinitrophenyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Agriculture: It is used as a herbicide due to its ability to inhibit the growth of unwanted plants.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as a precursor for synthesizing bioactive molecules.
Materials Science: It is explored for its potential in creating advanced materials with specific properties, such as polymers and coatings.
Biochemistry: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3,5-Dinitrophenyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound disrupts the normal functioning of plant cells by inhibiting key enzymes involved in metabolic pathways. The nitro groups and the dichlorophenoxy moiety play crucial roles in binding to the active sites of these enzymes, leading to the inhibition of their activity and ultimately causing the death of the plant.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but lacking the nitro groups.
3,5-Dinitrophenol: A compound with similar nitro groups but lacking the dichlorophenoxyacetate moiety.
2,4-Dinitrophenylhydrazine: A compound used in analytical chemistry for detecting carbonyl compounds.
Uniqueness
3,5-Dinitrophenyl 2-(2,4-dichlorophenoxy)acetate is unique due to the combination of its nitro groups and dichlorophenoxyacetate moiety, which confer specific chemical reactivity and biological activity. This combination allows it to be used in diverse applications, ranging from herbicides to biochemical research tools.
Properties
Molecular Formula |
C14H8Cl2N2O7 |
|---|---|
Molecular Weight |
387.1 g/mol |
IUPAC Name |
(3,5-dinitrophenyl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H8Cl2N2O7/c15-8-1-2-13(12(16)3-8)24-7-14(19)25-11-5-9(17(20)21)4-10(6-11)18(22)23/h1-6H,7H2 |
InChI Key |
DGUOMDRUJLSQRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B15021725.png)
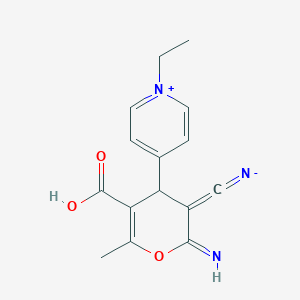
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15021738.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15021750.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B15021758.png)
![6-(4-ethoxyphenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021762.png)
![4-chloro-N-[1-(3,4-dimethylphenyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide](/img/structure/B15021767.png)

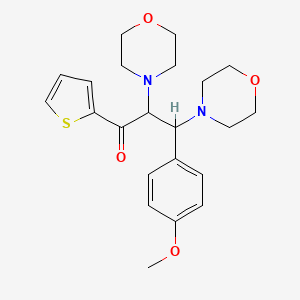
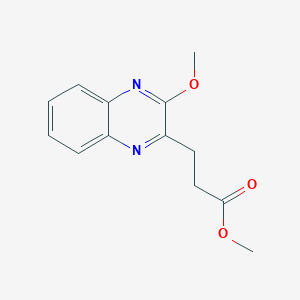
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B15021801.png)
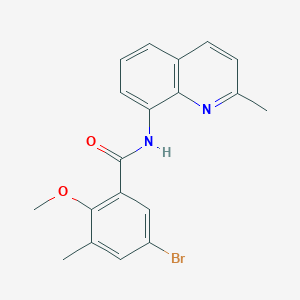
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B15021823.png)
![2-methoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B15021824.png)
